5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring fused with a triazole ring, and it is substituted with a chlorine atom and an ethoxyphenyl group. This unique structure imparts significant pharmacological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with guanidine or its derivatives under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced by cyclization reactions involving hydrazine derivatives and nitriles or carboxylic acids.
Substitution Reactions: The chlorine atom and the ethoxyphenyl group are introduced through substitution reactions using appropriate halogenating agents and ethoxyphenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It interferes with pathways involved in cell cycle regulation, apoptosis, and DNA replication, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 5-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 5-chloro-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of the ethoxy group, which imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-2-19-9-5-3-8(4-6-9)18-11-10(16-17-18)7-14-12(13)15-11/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXXCTFDZVJAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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